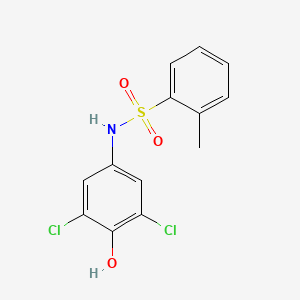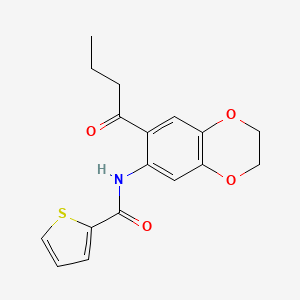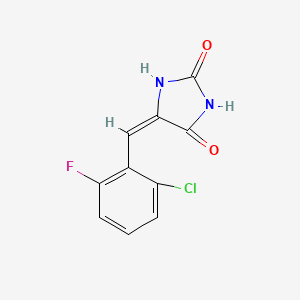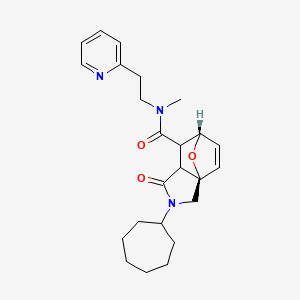![molecular formula C17H19N3OS B5575099 2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5575099.png)
2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C17H19N3OS and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.12488341 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Redox-Neutral α-Amidation and N-Alkylation
Pyrrolidine and 1,2,3,4-tetrahydroisoquinoline undergo a redox-neutral α-amidation with concurrent N-alkylation when reacted with aromatic aldehydes and isocyanides. This process, promoted by acetic acid, represents a new variant of the Ugi reaction, indicating potential applications in synthetic organic chemistry (Zhu & Seidel, 2016).
Synthesis of Heterocyclic Compounds
Acetylation of certain tetrahydroisoquinoline derivatives leads to the formation of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds. These compounds can undergo various nucleophilic substitution reactions to afford pyrimidinone compounds. These synthesized compounds have been characterized by various spectral analyses, hinting at their potential in pharmacological studies (Zaki, Radwan, & El-Dean, 2017).
Insecticidal Activity
Some pyridine derivatives, including tetrahydroisoquinoline analogs, have shown significant insecticidal activity. This implies the potential use of tetrahydroisoquinoline derivatives in developing new insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Synthesis of Antimicrobial and Antitubercular Agents
New pyrimidine-azitidinone analogs have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity. This highlights the potential use of these compounds in the development of new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Synthesis of Pyrimidine-Annulated Heterocycles
Pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones have been synthesized through intramolecular addition of aryl radical to the uracil ring, indicating potential applications in the synthesis of complex heterocyclic compounds (Majumdar & Mukhopadhyay, 2003).
Synthesis of Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines
A novel series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines with antimicrobial activity has been synthesized, suggesting their use in combating pathogenic strains of bacteria and fungi (Zaki, Kamal El‐dean, Radwan, & Sayed, 2019).
Safety and Hazards
Without specific information, it’s hard to say what the safety and hazards associated with this compound might be. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12-9-13(2)19-17(18-12)22-11-16(21)20-8-7-14-5-3-4-6-15(14)10-20/h3-6,9H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAAGTPXWSPQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5575018.png)


![N-[(1R,2R)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5575035.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5575043.png)
![[(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5575052.png)
![N-[3-(cyclopentyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5575060.png)


![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5575072.png)
![2-fluorophenyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B5575076.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5575085.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5575096.png)
